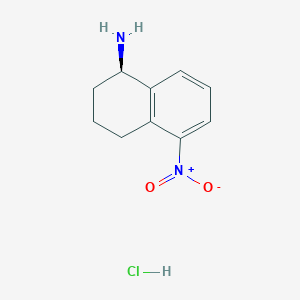

(1R)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

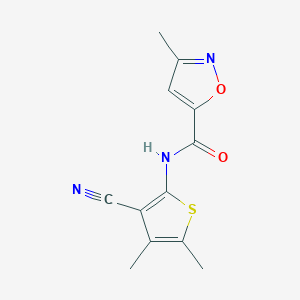

“(1R)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride”, also known as NTNH, is a chemical compound with potential applications in various fields of research and industry. It has a molecular weight of 228.68 .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H12N2O2.ClH/c11-9-5-1-4-8-7 (9)3-2-6-10 (8)12 (13)14;/h2-3,6,9H,1,4-5,11H2;1H/t9-;/m1./s1 . This indicates that the compound has a chiral center at the 1-position of the tetrahydronaphthalen ring, and the nitro group is attached at the 5-position . Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 228.68 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Large-Scale Stereoselective Synthesis : A study by Han et al. (2007) describes a large-scale, stereoselective process for synthesizing a closely related compound. This process involves the synthesis of sulfinyl imine and its stereoselective reduction, yielding high chemical and stereochemical purity.

Alternate Synthesis Routes : Research by Kim et al. (1977) presents an alternate synthesis of a similar compound, highlighting the efficiency and yield of different synthetic routes compared to previous methods.

Retinoid X Receptor-Selective Retinoids Synthesis : Faul et al. (2001) have identified the compound as a potent RXR agonist, useful in treating non-insulin-dependent diabetes mellitus. They developed convergent syntheses for related compounds, involving key steps like Friedel-Crafts alkylation and chelate-controlled addition of MeMgCl (Faul et al., 2001).

Stereoselective Reduction of Acyl Protected Derivatives : Research focusing on the stereoselective reduction of acyl-protected derivatives of 1,2,3,4-tetrahydronaphthalen-1-amine to produce bioactive compounds has been conducted, as reported by Wei-dong (2013).

Reduction of Aromatic Nitro Compounds : Pehlivan et al. (2011) discuss a new method using 1,1,3,3-tetramethyldisiloxane (TMDS)/Fe(acac)3 for reducing aromatic nitro compounds to amines, a process that could be relevant for the synthesis of derivatives of the compound (Pehlivan et al., 2011).

Synthesis of 5-Hydroxytryptamine Receptor Agonists : The compound has been used as a precursor in the chemoenzymatic synthesis of 5-hydroxytryptamine receptor agonists, highlighting its potential in pharmacological applications (Orsini et al., 2002).

Cobalt(II) Porphyrin-Catalyzed C-H Amination : A study by Lyaskovskyy et al. (2011) investigates the mechanism of cobalt(II) porphyrin-catalyzed benzylic C-H bond amination using organic azides, which is relevant to the modification of compounds like tetrahydronaphthalene derivatives.

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The compound has the hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

(1R)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14;/h2-3,6,9H,1,4-5,11H2;1H/t9-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJOVTXONVWABE-SBSPUUFOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC=C2)[N+](=O)[O-])N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C(=CC=C2)[N+](=O)[O-])N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2513618.png)

![3-(1-(2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2513620.png)

![N-(3-fluoro-4-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2513622.png)

![N'-[(2-hydroxynaphthalen-1-yl)methylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2513624.png)

![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]pyrimidine-4-carboxylic acid](/img/structure/B2513629.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-phenylethyl)thiophene-2-carboxamide](/img/structure/B2513634.png)

![N-(4-ethylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2513635.png)